molecular formula C8H7NO2S2 B1606148 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one CAS No. 4703-95-1

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Cat. No.: B1606148
CAS No.: 4703-95-1
M. Wt: 213.3 g/mol
InChI Key: POEGXFNVFURMLC-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value
CAS Registry Number 4703-95-1
Molecular Formula C₈H₇NO₂S₂
Molecular Weight 213.28 g/mol
SMILES C1=COC(=C1)CN2C(=O)C(SC2=S)S
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Comparative Analysis of Related Thiazolidin-4-one Analogues

Thiazolidin-4-one derivatives exhibit structural diversity, with modifications at positions 3, 5, and the exocyclic double bond influencing their physicochemical and biological properties. Below is a comparison with key analogues:

Table 2: Structural and Functional Comparison with Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3: Furan-2-ylmethyl; 2: Thioxo C₈H₇NO₂S₂ 213.28 Furan enhances π-π stacking; thioxo increases electrophilicity
5-(Quinolin-4-ylmethylidene)-3-benzyl-2-thioxo-thiazolidin-4-one 5: Quinolin-4-ylmethylidene; 3: Benzyl C₂₀H₁₄N₂OS₂ 362.46 Extended conjugation improves DNA intercalation
(5Z)-5-(2,4-Dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one 5: 2,4-Dichlorobenzylidene C₁₅H₉Cl₂NO₂S₂ 370.30 Chlorine atoms enhance lipophilicity and target binding
3-Aminorhodanine 3: Amino C₃H₄N₂OS₂ 148.21 Amino group enables Schiff base formation

Key Observations:

  • Substituent Effects :
    • Furan-2-ylmethyl (as in this compound) contributes to moderate hydrophobicity and electronic interactions via its aromatic system.
    • Benzyl/arylidene groups (e.g., quinolin-4-ylmethylidene) extend conjugation, improving binding to biological targets like kinases or DNA[

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGXFNVFURMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339631
Record name 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-95-1
Record name 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FURFURYL-RHODANINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Research Findings and Reaction Conditions

Method No. Starting Materials Reaction Conditions Catalyst/Medium Yield (%) Reference
1 Rhodanine + Furan-2-ylmethyl bromide DMF, K2CO3, 60–80°C, 6–12 h Potassium carbonate 75–85
2 Thioglycolic acid + Furan-2-carboxaldehyde + NH3 Solvent-free, Bi(SCH2COOH)3 catalyst, 70°C Bismuth(III) salt 80–90
3 Rhodanine + Triethyl orthoformate (to form 5-ethoxymethylene rhodanine) + Furan-2-ylmethyl derivatives Reflux in ethanol, 4–8 h None or mild acid catalysis 70–80

Mechanistic Insights

  • The nucleophilic character of the rhodanine nitrogen at position 3 enables substitution with electrophilic furan-2-ylmethyl halides.
  • In multi-component reactions, the initial formation of a Schiff base between furan-2-carboxaldehyde and amine is followed by cyclization with mercaptoacetic acid to form the thiazolidinone ring.
  • The presence of the thioxo group (C=S) is crucial for the biological activity and influences the ring closure step.

Spectroscopic and Analytical Confirmation

  • NMR Spectroscopy : Characteristic signals for the methylene bridge linking furan and thiazolidinone ring; thiazolidinone ring protons and carbons confirmed by ^1H and ^13C NMR.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular formula C8H7NO2S2.
  • IR Spectroscopy : Strong absorption bands for C=S stretching (~1200–1400 cm^-1) and furan ring vibrations.
  • Elemental Analysis : Consistent with calculated values confirming purity and structure.

Summary and Recommendations

The preparation of 3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is well-established through several synthetic routes:

  • The nucleophilic substitution of rhodanine with furan-2-ylmethyl halides is a straightforward method yielding high purity products.
  • One-pot multi-component syntheses offer efficient, greener alternatives with good yields and operational simplicity.
  • The intermediate formation of 5-ethoxymethylene rhodanine derivatives provides a versatile platform for further functionalization including furan-2-ylmethyl substitution.

For laboratory synthesis aiming at high yield and purity, the nucleophilic substitution method (Method 1) is recommended due to its simplicity and reproducibility. For exploratory or combinatorial chemistry, multi-component reactions (Method 2) provide advantages in speed and environmental impact.

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity stems from its functional groups: the thiazolidin-4-one ring, thioxo group, and furan substituent. Key reactions include:

Oxidation of the Furan Ring

Furan derivatives are prone to oxidation, forming carboxylic acid derivatives. While specific data for this compound is limited, similar furan-containing thiazolidinones undergo oxidation under acidic or enzymatic conditions, yielding substituted furan carboxylic acids .

Reduction of the Thiazolidin-4-one Moiety

The thiazolidin-4-one ring can be reduced to its thiazolidine counterpart. This reaction typically occurs under hydrogenation conditions or with reducing agents like sodium borohydride, altering the compound’s pharmacological profile .

Substitution Reactions

The thiazolidin-4-one ring supports nucleophilic substitution at the sulfur atom. For example, sulfonation or alkylation reactions can modify the thioxo group, influencing solubility and biological activity .

Thiazolidinone Ring Reactions

The thiazolidin-4-one structure participates in:

  • Cyclization : With aldehydes or ketones to form fused-ring systems.

  • Condensation : With amines or hydrazines to generate imine derivatives .

Structural and Analytical Characterization

The compound’s molecular formula is C₈H₇NO₂S₂ , with a molecular weight of 186.23 g/mol (calculated from PubChem data). Key analytical techniques include:

  • NMR : Confirms the thiazolidin-4-one ring and furan substituent.

  • Mass Spectrometry : Validates the molecular formula.

  • TLC : Monitors reaction progress during synthesis .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including 3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one, have been studied for their anticancer properties. These compounds are effective in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific oncogenic targets. For instance, recent studies have shown that thiazolidinones can induce apoptosis in leukemia cells, demonstrating their potential as lead compounds in cancer therapy .

Antibacterial Properties

The compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the thiazolidinone ring can enhance antibacterial efficacy .

Bacterial Strain MIC (mg/mL) Activity
E. coli0.004Excellent
S. aureus0.008Very Good
Pseudomonas aeruginosa0.011Good

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against several fungal species. Studies indicate that certain derivatives possess MIC values comparable to standard antifungal agents, making them potential candidates for treating fungal infections .

Pesticidal Properties

Thiazolidinone derivatives have been explored for their potential as agrochemicals, particularly as fungicides and insecticides. Their unique chemical structure allows them to interact with biological pathways in pests and pathogens, providing an avenue for developing safer and more effective agricultural treatments .

Synthesis and Evaluation of Thiazolidinones

A study conducted by Foroughifar et al. demonstrated a one-pot synthesis of thiazolidin-4-one derivatives, including this compound, under solvent-free conditions, yielding high purity and efficiency . The synthesized compounds were evaluated for their biological activities against various cancer cell lines and bacterial strains.

Structure-Activity Relationship Studies

Research focusing on the SAR of thiazolidinones revealed that specific modifications can significantly enhance their biological activity. For example, the introduction of electron-withdrawing groups on the aromatic rings improved antibacterial potency by increasing the compounds' lipophilicity and membrane permeability .

Mechanism of Action

The mechanism of action of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer cells, the compound may induce apoptosis by interacting with specific cellular pathways and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit structural and functional variations based on substituents at positions 3 and 5. Below is a comparative analysis of 3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one with key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Crystallographic Data Reference
This compound Furan-2-ylmethyl C₈H₇NO₂S₂ 229.28 Not reported
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl C₁₀H₉NOS₂ 223.31 Monoclinic, P2₁/c
3-Phenyl-2-thioxo-thiazolidin-4-one Phenyl C₉H₇NOS₂ 209.28 Monoclinic, P2₁/c
3-(4-Methylphenyl)-2-thioxo-thiazolidin-4-one 4-Methylphenyl C₁₀H₉NOS₂ 223.31 Orthorhombic, Pbca
3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-one Allyl + arylidene Variable ~300–350 Disordered packing

Key Observations :

Substituent Effects on Crystallinity: Benzyl and phenyl derivatives (e.g., ) often crystallize in monoclinic systems, with intermolecular C–H···S and N–H···O hydrogen bonds stabilizing the lattice. The furan-2-ylmethyl group’s oxygen may introduce additional hydrogen-bonding motifs, though crystallographic data for this compound remain unreported . Methylphenyl isomers (e.g., 3-(4-methylphenyl)-) exhibit orthorhombic packing, where methyl positioning alters van der Waals interactions .

Synthetic Routes :

  • Microwave-assisted synthesis in DMF with glacial acetic acid is common for thiazolo[4,5-d]pyrimidine derivatives . Similar methods may apply to 3-furan-2-ylmethyl derivatives.
  • 3-Allyl analogues form via unexpected cyclization reactions between rhodanine and ylides, suggesting flexibility in substituent introduction .

Biological Activity: Antimicrobial Potential: 2-Substituted thiazolidin-4-one conjugates with furan moieties (e.g., 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl derivatives) show enhanced antimicrobial and antioxidant activities compared to phenyl or benzyl analogues . Anticonvulsant Activity: 3-Phenylrhodanine derivatives are established anticonvulsants, highlighting the role of aromatic substituents in crossing the blood-brain barrier .

Table 2: Bioactivity Comparison

Compound Bioactivity Mechanism/Notes Reference
This compound Hypothesized antimicrobial/antioxidant Furan oxygen may enhance target binding
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Comparative bioactivity studies Benzyl group increases lipophilicity
3-Phenyl-2-thioxo-thiazolidin-4-one Anticonvulsant, antibacterial Broad-spectrum activity
2-(Substituted phenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl) conjugates IC₅₀: 12–25 µM (antimicrobial) Synergistic effect of furan and oxadiazole

Biological Activity

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, part of the thiazolidinone class, exhibits significant potential as an antimicrobial, antifungal, and anticancer agent. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains by inhibiting cell wall synthesis and protein function.
  • Antifungal Activity : Research indicates its potential in combating fungal infections.
  • Anticancer Activity : The compound induces apoptosis in cancer cells and demonstrates cytotoxicity against various cancer cell lines.

The mechanisms underlying the biological activities of this compound include:

  • Antimicrobial Action : The compound inhibits bacterial growth by disrupting cell wall synthesis and interfering with essential cellular processes.
  • Apoptosis Induction : In cancer cells, it triggers programmed cell death through modulation of specific signaling pathways and enzymes involved in cell proliferation.
  • Anti-inflammatory Effects : It may also modulate inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial and Antifungal Properties

A study indicated that this compound exhibited notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, demonstrating its potential as an antibiotic agent .

Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A2780 (ovarian cancer). The IC50 values for these cell lines ranged from 0.11 µM to 0.16 µM, indicating potent anticancer activity .

Cell LineIC50 Value (µM)Reference
MCF-70.16 ± 0.08
A27800.11 ± 0.01
HT290.12 ± 0.03

Case Studies

  • Study on Antibiofilm Activity : A recent review highlighted the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, reducing biofilm mass significantly when applied at concentrations equal to their MIC .
  • HIV Reverse Transcriptase Inhibition : Research has identified that derivatives of thiazolidinones, including this compound, can act as selective inhibitors of the HIV reverse transcriptase enzyme, showcasing its potential in antiviral applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one, and how do reaction conditions influence product purity?

  • Methodology : Utilize nucleophilic substitution or Knoevenagel condensation to introduce the furan-2-ylmethyl group to the rhodanine core. For example, react 2-thioxo-thiazolidin-4-one with furfuryl bromide in anhydrous ethanol under reflux, using triethylamine as a base. Purify via recrystallization (e.g., using ethanol/water mixtures) . Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1) and optimize temperature (70–90°C) to minimize side products like dehalogenated derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • IR Spectroscopy : Identify the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • NMR : Use 1^1H NMR to confirm furan proton signals (δ 6.2–7.4 ppm) and thiazolidinone CH2_2 groups (δ 3.5–4.5 ppm). 13^{13}C NMR resolves the thiocarbonyl carbon at ~190–200 ppm .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water) and analyze to confirm bond lengths (C-S: ~1.65–1.70 Å) and dihedral angles between the furan and thiazolidinone rings .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Conduct in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols. Compare results to structurally similar rhodanine derivatives (e.g., 3-phenyl or 3-methylphenyl analogs) to establish baseline activity . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar thiazolidinone derivatives be resolved?

  • Methodology : Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with systematic substitutions (e.g., halogens, methoxy groups) on the furan ring. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to bacterial targets like DNA gyrase. For example, 3-methylphenyl derivatives showed variable activity depending on substituent position, suggesting steric and electronic effects . Validate hypotheses via isothermal titration calorimetry (ITC) to quantify target-ligand interactions .

Q. What computational strategies predict the compound’s reactivity and stability under physiological conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess tautomeric stability (e.g., thione-thiol equilibrium) and frontier molecular orbitals (HOMO-LUMO gap) .
  • Molecular Dynamics (MD) : Simulate solvation in water/lipid bilayers (e.g., GROMACS) to predict membrane permeability and metabolic degradation pathways .
  • ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Q. How can reaction yields be improved while minimizing byproducts like deiodinated or oxidized derivatives?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions or ionic liquids (e.g., [BMIM]BF4_4) to enhance furan group incorporation .
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., quinones from hydroxy group oxidation) and adjust reducing agents (e.g., NaBH4_4 vs. LiAlH4_4) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to improve efficiency and selectivity .

Q. What experimental and theoretical approaches elucidate the compound’s tautomeric behavior?

  • Methodology : Combine UV-Vis spectroscopy (e.g., λmax shifts in polar vs. nonpolar solvents) with 1^1H NMR titration (D2_2O exchange) to detect thiol-thione tautomerism. Compare to DFT-calculated tautomer energies (e.g., thione form is typically more stable by ~5–10 kcal/mol) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in antimicrobial activity data across different studies?

  • Methodology :

  • Meta-Analysis : Compile data from multiple studies (e.g., MIC values for P. aeruginosa) and apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Biofilm Assays : Test activity under biofilm-forming conditions, as differences in biofilm penetration may explain variability .
  • Resazurin Assays : Use fluorometric resazurin reduction to quantify bacterial viability more sensitively than traditional OD600 methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Reactant of Route 2
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3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

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